molecular formula C15H11NO B1620751 3-Benzylideneindolin-2-one CAS No. 3359-49-7

3-Benzylideneindolin-2-one

Cat. No.: B1620751
CAS No.: 3359-49-7
M. Wt: 221.25 g/mol
InChI Key: SXJAAQOVTDUZPS-RAXLEYEMSA-N
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Description

3-Benzylideneindolin-2-one is a significant compound in organic chemistry, known for its versatile applications in various fields. It is a derivative of indolin-2-one, featuring a benzylidene group at the third position. This compound is notable for its structural motif, which is embedded in many naturally occurring substances and synthetic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzylideneindolin-2-one typically involves the Knoevenagel condensation reaction. This reaction is carried out between indolin-2-one and benzaldehyde in the presence of a base catalyst. The reaction conditions often include mild temperatures and the use of solvents like ethanol or methanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microfluidic systems can enhance the efficiency and yield of the product. These methods also allow for better control over reaction conditions, leading to higher purity and consistency .

Chemical Reactions Analysis

Types of Reactions: 3-Benzylideneindolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indolin-2-ones, quinones, and reduced derivatives .

Scientific Research Applications

3-Benzylideneindolin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Acts as a probe in studying biological processes and enzyme functions.

    Medicine: Investigated for its potential as an anticancer agent, particularly in inhibiting protein kinases and other molecular targets.

    Industry: Utilized in the production of dyes, fragrances, and pharmaceuticals

Mechanism of Action

The mechanism of action of 3-Benzylideneindolin-2-one involves its interaction with various molecular targets. It can inhibit enzymes such as protein kinases by binding to their active sites. This inhibition can disrupt cellular signaling pathways, leading to effects like apoptosis in cancer cells. The compound’s ability to undergo E-Z isomerization also plays a role in its biological activity .

Comparison with Similar Compounds

Uniqueness: 3-Benzylideneindolin-2-one stands out due to its specific structural features and the ability to undergo E-Z isomerization. This property enhances its versatility and effectiveness in various applications, particularly in medicinal chemistry .

Properties

IUPAC Name

(3Z)-3-benzylidene-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO/c17-15-13(10-11-6-2-1-3-7-11)12-8-4-5-9-14(12)16-15/h1-10H,(H,16,17)/b13-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXJAAQOVTDUZPS-RAXLEYEMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C3=CC=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C3=CC=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3359-49-7, 23782-37-8
Record name NSC405961
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405961
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC134079
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134079
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC210734
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210734
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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